methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
N-[[1-(Dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethyl benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide is a complex organic compound with a unique structure that combines a cyclopentyl ring, a dimethylamino group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the dimethylamino group. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Coupling with Benzamide: The final step involves coupling the cyclopentyl-dimethylamino intermediate with 2,6-dimethyl benzamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclopentyl derivatives.
Applications De Recherche Scientifique
N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The benzamide moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(Dimethylamino)cyclohexylmethyl]-2,6-dimethyl benzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-[1-(Dimethylamino)cyclopentylmethyl]-2,4-dimethyl benzamide: Similar structure but with different substitution on the benzamide ring.
Uniqueness
N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of N-[1-(Dimethylamino)cyclopentylmethyl]-2,6-dimethyl benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H30N2O |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-[[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26) |
Clé InChI |
BMXRRRIDMAIEKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
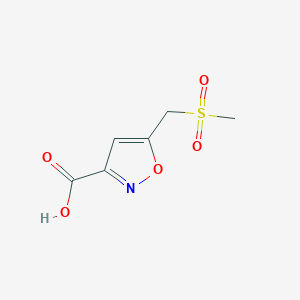
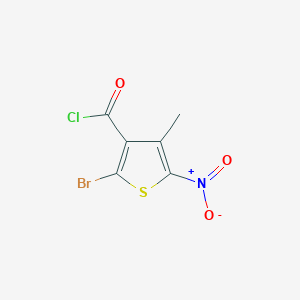
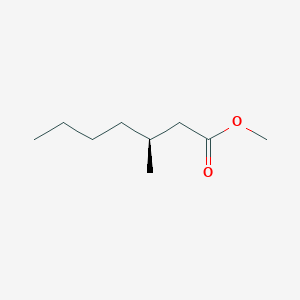
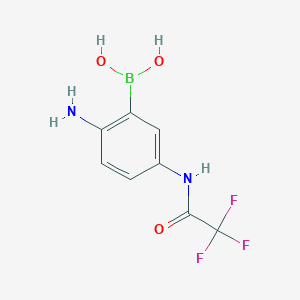

![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
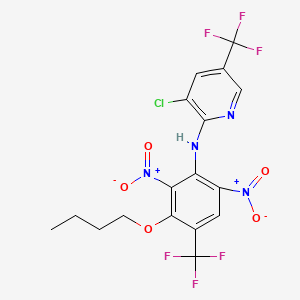


![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
